Di-t-butylacetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethylhex-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVDWKZNFZMSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169965 | |

| Record name | Di-t-butylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17530-24-4 | |

| Record name | Di-t-butylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-t-butylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Di-t-butylacetylene

Audience: Researchers, scientists, and drug development professionals.

Introduction: Di-t-butylacetylene, systematically named 2,2,5,5-tetramethyl-3-hexyne, is a symmetrical alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This sterically hindered structure imparts unique physical and chemical properties to the molecule. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and visual workflows to aid in understanding these procedures.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, purification, and application in various research and synthetic contexts.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₈ | - |

| Molecular Weight | 138.25 | g/mol [1][2] |

| CAS Registry Number | 17530-24-4 | -[1][3] |

| Melting Point | 19 | °C[1] |

| Boiling Point | 113 | °C[1] |

| Density | 0.712 | g/mL[1] |

| Refractive Index (n_D) | 1.406 | -[1] |

| Molar Volume | 194.2 | mL/mol[1] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for measuring the key physical properties of a compound like this compound.

The melting point is a critical indicator of a substance's purity.[4][5] For pure crystalline compounds, the melting range is typically sharp, within 0.5-1.0°C.[4] Impurities tend to lower and broaden the melting range.[4][5]

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder.[4]

-

Packing: The tube is inverted and tapped gently to cause the solid to fall to the closed end. To ensure dense packing, the capillary tube can be dropped, closed-end down, through a longer glass tube onto a hard surface.[6] The packed sample height should be 2-3 mm.[6]

-

Measurement: The packed capillary tube is placed in a melting point apparatus (e.g., a MelTemp or Thiele tube).[4][7]

-

Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute to allow for thermal equilibrium.[4][6]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[4]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9] This method is suitable when only small sample volumes are available.[8][9]

Methodology:

-

Apparatus Setup: Approximately 0.5 mL of the liquid is placed into a small test tube.[9]

-

Heating: The test tube is placed in a heating block. A thermometer is positioned so that its bulb is about 1 cm above the liquid's surface.[9]

-

Reflux: The liquid is heated gently until it boils and the vapor condenses on the cooler, upper walls of the test tube, creating a "reflux ring."[8][9]

-

Equilibrium: The thermometer bulb must be level with this reflux ring to accurately measure the vapor temperature.[9]

-

Measurement: When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, this value is recorded as the boiling point.[8][9]

Density is a fundamental physical property defined as the mass of a substance per unit volume.[10]

Methodology:

-

Mass Measurement (Tare): An empty, dry graduated cylinder or pycnometer is placed on an electronic balance, and the balance is zeroed (tared).[10][11]

-

Volume Measurement: A specific volume of the liquid (e.g., 10.0 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus.[10][11]

-

Mass Measurement (Sample): The graduated cylinder containing the liquid is placed back on the balance, and the mass of the liquid is recorded.[10]

-

Calculation: The density is calculated by dividing the measured mass by the measured volume (ρ = m/V).[10]

-

Replication: The procedure should be repeated multiple times to ensure precision, and the average value is reported.[11]

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[12] The principle of "like dissolves like" suggests that nonpolar this compound will be soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[13] A common qualitative method is described below.

Methodology:

-

Preparation: A measured volume of a chosen solvent (e.g., 5 mL) is placed into a test tube.

-

Addition of Solute: A small, measured amount of this compound is added to the solvent.

-

Mixing: The test tube is stoppered and shaken vigorously to facilitate dissolution.[12]

-

Observation: The mixture is observed to see if the solute has completely dissolved.

-

Iteration: If the solute dissolves completely, more is added in small increments until no more will dissolve, and a saturated solution is formed.[12] The solubility can then be qualitatively described or quantitatively determined by measuring the total mass of solute dissolved.[12]

References

- 1. di-tert-butylacetylene [stenutz.eu]

- 2. This compound | C10H18 | CID 140241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. westlab.com [westlab.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. education.com [education.com]

An In-depth Technical Guide to 2,2,5,5-Tetramethylhex-3-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2,2,5,5-tetramethylhex-3-yne, also known as di-tert-butylacetylene.

Chemical Structure and Properties

2,2,5,5-Tetramethylhex-3-yne is a symmetrical internal alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This steric hindrance significantly influences its reactivity and physical properties.

Molecular Formula: C₁₀H₁₈

Molecular Weight: 138.25 g/mol

CAS Number: 17530-24-4

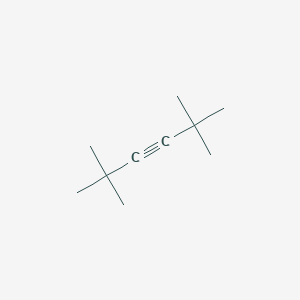

The chemical structure of 2,2,5,5-tetramethylhex-3-yne is depicted in the diagram below.

Physical Properties

The physical properties of 2,2,5,5-tetramethylhex-3-yne are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | ~174 °C (estimated) | [1] |

| Density | ~0.783 g/cm³ (estimated) | [1] |

| Water Solubility | 20.32 mg/L (at 25 °C) | [1] |

Synthesis

A common and effective method for the synthesis of symmetrical alkynes like 2,2,5,5-tetramethylhex-3-yne is the oxidative coupling of the corresponding terminal alkyne, in this case, 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). The Hay coupling, which utilizes a copper(I) catalyst in the presence of a nitrogenous base and oxygen, is a suitable procedure.

Experimental Protocol: Hay Coupling of 3,3-Dimethyl-1-butyne

Materials:

-

3,3-Dimethyl-1-butyne (tert-butylacetylene)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone (or another suitable solvent)

-

Oxygen (or air)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3,3-dimethyl-1-butyne in acetone.

-

Add a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) to the solution. The solution should turn green.

-

Bubble a slow stream of oxygen or air through the stirred reaction mixture at room temperature. The reaction is typically exothermic and the color of the solution may change.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid. This will neutralize the TMEDA and dissolve the copper salts.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) or by sublimation to yield pure 2,2,5,5-tetramethylhex-3-yne as a white solid.

The logical workflow for the synthesis and purification is illustrated below.

Spectroscopic Characterization

The structure of 2,2,5,5-tetramethylhex-3-yne can be confirmed by various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) | Assignment |

| ~1.2 ppm (singlet, 18H) | -C(CH ₃)₃ |

Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to show a single sharp singlet for the 18 equivalent protons of the two tert-butyl groups. In the ¹³C NMR spectrum, three signals are expected: one for the two equivalent sp-hybridized carbons of the alkyne and two for the carbons of the tert-butyl groups (the quaternary carbon and the methyl carbons).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2970 | C-H stretch (sp³) | Strong |

| ~2190 | C≡C stretch | Weak or absent |

| ~1365 | C-H bend (tert-butyl) | Strong |

The C≡C stretching vibration in symmetrical internal alkynes is often weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration.

Mass Spectrometry (MS)

| m/z | Assignment |

| 138 | [M]⁺ (Molecular ion) |

| 123 | [M - CH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

The mass spectrum is expected to show a molecular ion peak at m/z 138. A prominent peak at m/z 123 would correspond to the loss of a methyl group. The base peak is likely to be at m/z 57, corresponding to the stable tert-butyl cation.

Reactivity and Applications

The steric bulk of the two tert-butyl groups flanking the alkyne functionality in 2,2,5,5-tetramethylhex-3-yne makes it a sterically hindered alkyne. This steric hindrance renders the triple bond less susceptible to reactions that are common for less substituted alkynes. For example, it is resistant to catalytic hydrogenation under standard conditions.

This unique reactivity makes 2,2,5,5-tetramethylhex-3-yne a useful substrate in organometallic chemistry and materials science. It can act as a bulky, non-reactive ligand in metal complexes or as a building block for sterically crowded molecular architectures. Its derivatives are also of interest in the development of molecular machinery and advanced materials.

Safety Information

2,2,5,5-Tetramethylhex-3-yne is a flammable solid. It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to Di-t-butylacetylene (CAS Number 17530-24-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-t-butylacetylene, also known as 2,2,5,5-tetramethylhex-3-yne, is a symmetrical alkyne characterized by its sterically hindered triple bond flanked by two tertiary butyl groups. This unique structural feature imparts distinct chemical properties and reactivity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of this compound. Despite a thorough review of available scientific literature, no significant biological activity or applications in drug development have been reported for this compound to date. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of sterically hindered alkynes.

Physicochemical Properties

This compound is a solid at room temperature with a relatively low melting point. Its bulky t-butyl groups contribute to its solubility in nonpolar organic solvents. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17530-24-4 | [1] |

| Molecular Formula | C₁₀H₁₈ | |

| Molecular Weight | 138.25 g/mol | |

| IUPAC Name | 2,2,5,5-tetramethylhex-3-yne | |

| Melting Point | 26-28 °C | [2] |

| Boiling Point | 173.7 °C (estimated) | [2] |

| Density | 0.7834 g/cm³ (estimated) | [2] |

| Flash Point | 24.2 °C | [2] |

| Water Solubility | 20.32 mg/L at 25 °C | [2] |

| Vapor Pressure | 10.6 mmHg at 25 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be challenging due to the steric hindrance imposed by the t-butyl groups. One common conceptual approach involves the double dehydrohalogenation of a suitable dihaloalkane precursor. A plausible synthetic route is outlined below.

Experimental Protocol: A Proposed Synthesis via Double Dehydrohalogenation

This protocol describes a general two-step process starting from a suitable precursor.

Step 1: Dihalogenation of 2,2,5,5-tetramethylhex-3-ene

The starting alkene, 2,2,5,5-tetramethylhex-3-ene, can be subjected to halogenation (e.g., bromination) to yield a vicinal dihalide.

-

Materials: 2,2,5,5-tetramethylhex-3-ene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

Dissolve 2,2,5,5-tetramethylhex-3-ene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dibromo-2,2,5,5-tetramethylhexane.

-

Step 2: Double Dehydrohalogenation

The resulting dihalide is then treated with a strong base to induce a double elimination reaction, forming the alkyne.

-

Materials: 3,4-dibromo-2,2,5,5-tetramethylhexane, Sodium amide (NaNH₂), Mineral oil or a high-boiling point solvent.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place a suspension of sodium amide in mineral oil.

-

Heat the mixture to a temperature sufficient to effect elimination (typically >150 °C).

-

Slowly add the 3,4-dibromo-2,2,5,5-tetramethylhexane to the hot suspension of sodium amide.

-

The product, this compound, will distill from the reaction mixture as it is formed.

-

Collect the distillate and purify by fractional distillation.

-

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

NMR Spectroscopy

Due to the molecule's symmetry, the NMR spectra are relatively simple.

¹H NMR: A single peak is expected for the 18 equivalent protons of the two t-butyl groups.

¹³C NMR: Three distinct signals are anticipated: one for the methyl carbons, one for the quaternary carbons of the t-butyl groups, and one for the sp-hybridized carbons of the alkyne.

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ¹H | ~1.2 | Singlet | -C(CH ₃)₃ |

| ¹³C | ~30 | Quartet | -C(C H₃)₃ |

| ¹³C | ~32 | Singlet | -C (CH₃)₃ |

| ¹³C | ~85 | Singlet | -C ≡C - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a C-H stretch associated with a terminal alkyne. The C≡C stretch is expected to be very weak or absent due to the symmetry of the molecule, which results in a very small change in the dipole moment during the stretching vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2870 | Strong | C-H stretch (sp³ hybridized carbons) |

| 1470-1450 | Medium | C-H bend (methyl groups) |

| 1365 | Medium | C-H bend (t-butyl group) |

| ~2150 | Very Weak / Absent | C≡C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is expected to be dominated by the loss of a methyl group (m/z 123) and a t-butyl group (m/z 81), leading to the formation of stable carbocations.

Reactivity and Potential Applications

The sterically hindered nature of the triple bond in this compound significantly influences its reactivity. It is less susceptible to reactions that are common for terminal or less hindered internal alkynes. However, it can participate in certain reactions under specific conditions, such as metal-catalyzed cycloadditions.

Currently, there is a notable absence of published research detailing any biological activity of this compound. Extensive searches of scientific databases have not yielded any studies on its cytotoxicity, enzyme inhibition, or its use as a scaffold in drug design. While alkynes, in general, are a versatile functional group in medicinal chemistry, often utilized in "click chemistry" for bioconjugation or as part of pharmacophores, the specific compound this compound has not been explored in this context.

The lack of biological data may be attributed to its high lipophilicity and steric bulk, which could hinder interactions with biological targets.

Conclusion

This compound is a sterically hindered symmetrical alkyne with well-defined physicochemical and spectroscopic properties. While its synthesis can be achieved through classical organic reactions, its reactivity is limited by steric hindrance. A significant gap in the current scientific knowledge is the absence of any reported biological activity or application in drug development for this compound. This technical guide consolidates the available chemical information on this compound and highlights the unexplored avenues for future research, particularly in the realm of biological screening and medicinal chemistry. Further investigation is warranted to determine if this unique chemical entity possesses any latent biological properties.

References

Spectroscopic Profile of Di-tert-butylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Di-tert-butylacetylene (2,2,5,5-tetramethyl-3-hexyne). The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's structural characterization through various spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for Di-tert-butylacetylene.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³ C-H) |

| ~2126 | Weak | -C≡C- stretch (Internal Alkyne)[1] |

| ~1465 | Medium | C-H bend (CH₃) |

| ~1365 | Medium | C-H bend (t-butyl group) |

Note: Due to the symmetrical nature of the internal alkyne, the C≡C stretching vibration is very weak and may not always be readily observed.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

Due to the high degree of symmetry in Di-tert-butylacetylene, all 18 protons are chemically equivalent. This results in a single peak in the ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 18H | -(CH₃)₃ |

¹³C NMR

The symmetry of the molecule results in three distinct carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~81.4 | -C ≡C - (Alkynyl Carbon) |

| ~31.2 | -C (CH₃)₃ (Quaternary Carbon) |

| ~28.0 | -C(C H₃)₃ (Methyl Carbon) |

Mass Spectrometry (MS) Data

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 138 | Low | [C₁₀H₁₈]⁺ (Molecular Ion) |

| 123 | High | [C₉H₁₅]⁺ ([M-CH₃]⁺) |

| 81 | Very High (Base Peak) | [C₆H₉]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of Di-tert-butylacetylene to identify characteristic vibrational frequencies of its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory, is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of liquid Di-tert-butylacetylene directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[2]

-

-

Data Processing: The acquired spectrum should be baseline corrected and the peaks of interest should be labeled with their respective wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Di-tert-butylacetylene to determine its chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of Di-tert-butylacetylene in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Due to the high concentration of equivalent protons, a small number of scans (e.g., 4-8) should be sufficient.

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to TMS at 0 ppm.

-

Perform baseline correction.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Di-tert-butylacetylene.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Di-tert-butylacetylene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC-MS System:

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, typically operated in split mode.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for hydrocarbon analysis.[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation from any impurities.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight (e.g., 200).

-

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition is initiated with the injection.

-

Data Analysis: Identify the peak corresponding to Di-tert-butylacetylene in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of Di-tert-butylacetylene.

Caption: Relationship between spectroscopic techniques and structural elucidation.

Caption: General experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of Di-t-butylacetylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of di-t-butylacetylene (also known as 2,2,5,5-tetramethylhex-3-yne) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes key spectral data, comprehensive experimental protocols, and a visualization of the analytical workflow, designed to be a valuable resource for professionals in the fields of chemical research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the symmetrical nature of this compound, its ¹H and ¹³C NMR spectra are relatively simple, each showing only two distinct signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a single sharp singlet, arising from the 18 equivalent protons of the two t-butyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 18H | C(CH₃)₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum displays two signals corresponding to the quaternary carbons of the t-butyl groups and the methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~82 | C ≡C |

| ~31 | C(C H₃)₃ |

| ~28 | C (CH₃)₃ |

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular formula is C₁₀H₁₈, with a molecular weight of approximately 138.25 g/mol .[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 5 | [M]⁺ (Molecular Ion) |

| 123 | 95 | [M - CH₃]⁺ |

| 81 | 100 | [M - C₄H₉]⁺ (Base Peak) |

| 57 | 60 | [C₄H₉]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a neat liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, resulting in singlets for all carbon signals. Typical parameters include a 30-45° pulse angle, a spectral width of about 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds to ensure adequate relaxation of quaternary carbons.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the TMS signal.

Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized procedure for obtaining an EI mass spectrum of this compound:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), and induces fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z values.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using NMR and Mass Spectrometry.

Caption: Workflow of this compound Analysis.

References

An In-depth Technical Guide to the Raman Spectrum of Di-t-butylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-t-butylacetylene, systematically known as 2,2,5,5-tetramethyl-3-hexyne, is a highly symmetric internal alkyne. Its unique structure, featuring bulky tertiary butyl groups flanking a carbon-carbon triple bond, results in a distinctive Raman spectroscopic signature. Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it a powerful tool for chemical identification and structural elucidation.[1] This guide provides a comprehensive overview of the theoretical and experimental aspects of the Raman spectrum of this compound, tailored for professionals in research and development.

Theoretical Vibrational Modes

The vibrational modes of a molecule determine its Raman spectrum. For this compound (C₁₀H₁₈), the key vibrational modes of interest are associated with the carbon-carbon triple bond (C≡C) stretching, carbon-carbon single bond (C-C) stretching, and various C-H bending and stretching modes within the t-butyl groups. Due to the molecule's high symmetry, not all vibrational modes will be Raman active. The key principle is that a vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

The most characteristic feature in the Raman spectrum of an alkyne is the C≡C stretching vibration. For internal alkynes, this peak is typically found in the 2200-2300 cm⁻¹ region. The bulky t-butyl groups in this compound influence the exact position and intensity of this peak through electronic and steric effects.

Experimental Protocol for Raman Spectroscopy of Liquid Alkynes

The following provides a detailed methodology for obtaining the Raman spectrum of a liquid sample such as this compound.

3.1 Instrumentation:

-

A high-resolution Raman spectrometer equipped with a charge-coupled device (CCD) detector.

-

A laser excitation source, commonly a 532 nm or 785 nm solid-state laser.

-

An appropriate sample holder for liquids, such as a quartz cuvette or a capillary tube.

3.2 Sample Preparation:

-

This compound is a liquid at room temperature and can be analyzed neat.

-

Ensure the sample is free from particulate matter that could cause fluorescence or scattering interference.

-

Transfer the liquid into the chosen sample holder.

3.3 Data Acquisition:

-

Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid sample heating or degradation. A typical starting point is 10-50 mW at the sample.

-

Exposure Time and Accumulations: An exposure time of 1-10 seconds with multiple accumulations (e.g., 10-30) is generally sufficient to obtain a high-quality spectrum.

-

Spectral Range: Set the spectrometer to scan a range that covers all expected vibrational modes, typically from 200 cm⁻¹ to 3200 cm⁻¹.

-

Calibration: Ensure the spectrometer is calibrated using a known standard, such as silicon or a polystyrene standard.

3.4 Data Processing:

-

Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate spurious sharp peaks.

-

Baseline Correction: Perform a baseline correction to remove any broad background fluorescence.

-

Peak Analysis: Identify and label the Raman peaks, determining their exact positions (Raman shift in cm⁻¹) and relative intensities.

Data Presentation: Raman Spectrum of this compound

While a definitive, publicly available, and fully assigned experimental Raman spectrum for this compound is not readily found in the searched literature, we can predict the expected Raman shifts based on the analysis of similar molecules, such as t-butylacetylene and other substituted alkynes. The following table summarizes these expected vibrational modes and their approximate Raman shifts.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2970 | Strong | C-H asymmetric stretching (methyl groups) |

| ~2910 | Strong | C-H symmetric stretching (methyl groups) |

| ~2235 | Strong | C≡C stretching |

| ~1450 | Medium | C-H asymmetric bending (methyl groups) |

| ~1370 | Medium | C-H symmetric bending (methyl groups) |

| ~1210 | Medium | C-C stretching (t-butyl skeleton) |

| ~930 | Weak | C-C stretching (t-butyl skeleton) |

| ~750 | Medium | C-C symmetric "breathing" mode of t-butyl group |

| ~450 | Medium | C-C-C bending modes |

Mandatory Visualizations

Experimental Workflow for Raman Spectroscopy

Logical Relationship of Vibrational Modes

Conclusion

References

Molecular weight and formula of Di-t-butylacetylene

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and reaction pathways of Di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Information

This compound is a symmetrical alkyne characterized by the presence of two bulky tert-butyl groups at either end of the carbon-carbon triple bond. This steric hindrance significantly influences its reactivity and physical properties.

Molecular Formula: C₁₀H₁₈[1]

Molecular Weight: 138.25 g/mol [1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,2,5,5-tetramethylhex-3-yne | [1] |

| CAS Number | 17530-24-4 | |

| Density | 0.712 g/mL | [2] |

| Boiling Point | 112.5 - 113 °C | [2] |

| Melting Point | 19.4 °C | [2] |

| Refractive Index | 1.406 | [2] |

Experimental Protocols

The primary synthetic route to this compound is through the oxidative coupling of its precursor, tert-butylacetylene. The Glaser-Hay coupling is a well-established and efficient method for this transformation.

Synthesis of this compound via Glaser-Hay Oxidative Coupling

This protocol details the synthesis of this compound from tert-butylacetylene using a copper(I) catalyst and N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand and base, with oxygen from the air serving as the oxidant.

Materials:

-

tert-Butylacetylene (3,3-dimethyl-1-butyne)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Oxygen (from air)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet (e.g., a needle connected to an air pump)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Experimental Procedure:

-

Reaction Setup: A 100 mL round-bottom flask is charged with tert-butylacetylene (10 mmol, 1.0 eq) and anhydrous acetone (20 mL). The flask is equipped with a magnetic stir bar and a gas inlet needle.

-

Catalyst Preparation: In a separate vial, copper(I) chloride (0.5 mmol, 0.05 eq) and TMEDA (1.0 mmol, 0.1 eq) are mixed. This catalyst mixture is then added to the stirred solution of tert-butylacetylene in acetone.

-

Reaction Execution: A gentle stream of air is bubbled through the reaction mixture via the gas inlet needle. The reaction is allowed to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with water (20 mL) and brine (20 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid or low-melting solid.

Reaction Pathway Visualization

The synthesis of this compound via the Glaser-Hay coupling proceeds through a well-defined reaction mechanism. The following diagram illustrates the key steps in this catalytic cycle.

Caption: Catalytic cycle of the Glaser-Hay coupling for the synthesis of this compound.

References

Boiling and melting point of Di-t-butylacetylene

An In-depth Technical Guide to the Physicochemical Properties of Di-t-butylacetylene

This technical guide provides a comprehensive overview of the boiling and melting points of this compound, also known as 2,2,5,5-tetramethyl-3-hexyne. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound. This document includes tabulated data, a discussion of the underlying physicochemical principles, detailed experimental protocols for property determination, and a conceptual workflow for its synthesis.

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Melting Point | 19 °C[1] |

| Boiling Point | 113 °C[1] |

| Molecular Formula | C₁₀H₁₈[1][2] |

| Molar Mass | 138.25 g/mol [1][2] |

| Density | 0.712 g/mL[1] |

| CAS Registry Number | 17530-24-4[1][2][3] |

| IUPAC Name | 2,2,5,5-Tetramethyl-3-hexyne[1][2] |

Discussion of Physicochemical Properties

The physical properties of alkynes, such as this compound, are primarily governed by their molecular structure and the resulting intermolecular forces.[4]

Boiling Point: Alkynes generally exhibit slightly higher boiling points than their alkane and alkene counterparts with the same number of carbon atoms.[4][5][6] This is attributed to the linear geometry of the carbon-carbon triple bond, which allows for more efficient molecular packing and stronger London dispersion forces.[4] The boiling point of this compound (113 °C) is a reflection of these forces, influenced by its molecular weight. As with other homologous series, the boiling points of alkynes increase with an increasing number of carbon atoms.[4]

Melting Point: Melting point trends are more complex as they depend significantly on how well the molecules fit into a crystal lattice.[4] The symmetry of a molecule plays a crucial role in this packing efficiency. The highly symmetric structure of this compound, with its two bulky tert-butyl groups on either side of the acetylene (B1199291) core, influences its melting point of 19 °C.

Solubility: this compound is a nonpolar molecule. Consequently, it is insoluble in water and other polar solvents.[4][7] It is, however, soluble in nonpolar organic solvents like hexane (B92381) and diethyl ether, a common characteristic of hydrocarbons.[4]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method provides an accurate determination of the melting range of a solid compound.

-

Sample Preparation: A small amount of crystalline this compound is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus. The apparatus is equipped with a heating block, a thermometer or temperature probe, and a viewing lens.

-

Determination: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Distillation Method)

This standard method is suitable for determining the boiling point of a liquid at atmospheric pressure.

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.

-

Procedure: The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. The condenser is supplied with a continuous flow of cold water.

-

Heating and Observation: The sample is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase. The boiling point is recorded as the stable temperature at which the vapor is condensing and dripping into the condenser. This temperature represents the point where the vapor pressure of the liquid equals the atmospheric pressure.

Conceptual Synthesis Workflow

This compound is a symmetrically disubstituted alkyne. A common synthetic route for such compounds involves the alkylation of acetylene or a monosubstituted acetylene. The following diagram illustrates a generalized logical workflow for the synthesis of a disubstituted alkyne, adaptable for this compound.

References

- 1. di-tert-butylacetylene [stenutz.eu]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Density of Di-t-butylacetylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of Di-t-butylacetylene (also known as 2,2,5,5-tetramethyl-3-hexyne), with a specific focus on its solubility and density. The information is compiled from various chemical data sources to ensure accuracy and relevance for scientific and research applications.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈ | [1][][3] |

| Molecular Weight | 138.25 g/mol | [1][3] |

| Density | 0.712 g/mL[1][4] 0.781 g/cm³[] 0.7834 g/cm³ (estimate)[5][6] | [1][][4][5][6] |

| Water Solubility | 20.32 mg/L (at 25 °C) | [5][6][7] |

| Melting Point | 19 °C[1][4] 26-28 °C[5][6] | [1][4][5][6] |

| Boiling Point | 113 °C[1][4] 132.9 °C at 760 mmHg[] 173.7 °C (estimate)[5][6] | [1][][4][5][6] |

| Physical State | Clear, colorless liquid.[6] | [6] |

Solubility Profile

This compound, as a nonpolar alkyne, exhibits distinct solubility characteristics.

-

Aqueous Solubility : It is sparingly soluble in water, with a reported solubility of 20.32 mg/L at 25 °C.[5][6][7] Like other alkynes, its nonpolar nature prevents it from forming significant intermolecular interactions, such as hydrogen bonds, with polar water molecules.[8][9]

-

Organic Solvent Solubility : Alkynes are generally soluble in nonpolar organic solvents.[8][9][10][11] Therefore, this compound is expected to be soluble in solvents such as hexane, ether, toluene, and carbon tetrachloride.[10][11]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, standard methodologies for determining the density and solubility of organic compounds are applicable.

Protocol for Density Determination of a Liquid

This protocol outlines a standard method for determining the density of a liquid, such as this compound, using basic laboratory equipment.[12][13]

Objective: To accurately measure the mass and volume of a liquid sample to calculate its density.

Materials:

-

This compound sample

-

Analytical balance (accurate to ±0.001 g)

-

Volumetric flask or pycnometer (e.g., 10 mL or 25 mL)

-

Pipette

-

Thermometer

-

Beakers

Procedure:

-

Preparation: Ensure all glassware is clean and completely dry.

-

Mass of Empty Flask: Carefully measure and record the mass of the empty, dry volumetric flask with its stopper (W₁).[12]

-

Temperature Control: Measure and record the ambient temperature, as density is temperature-dependent.[12]

-

Filling the Flask: Using a pipette, carefully fill the volumetric flask with this compound up to the calibration mark. Ensure the meniscus is read at eye level.

-

Mass of Filled Flask: Stopper the filled volumetric flask and weigh it. Record this mass (W₂).

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask (Mass = W₂ - W₁).

-

The volume of the liquid is the calibrated volume of the flask (V).

-

Density (ρ) is calculated using the formula: ρ = Mass / V .[12]

-

-

Replicates: Repeat the measurement at least three times to ensure precision and calculate the average density.

Protocol for Solubility Determination (Sparingly Soluble Compound)

This protocol describes a general method to determine the solubility of a sparingly soluble organic compound like this compound in an aqueous solvent.

Objective: To prepare a saturated solution and determine the concentration of the dissolved solute.

Materials:

-

This compound

-

Solvent (e.g., deionized water)

-

Thermostatic shaker or water bath

-

Centrifuge and/or filtration apparatus (e.g., syringe filters)

-

Calibrated glassware (pipettes, volumetric flasks)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. This ensures that the solution becomes saturated and some undissolved solute remains.

-

Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solute settle.

-

To ensure complete removal of undissolved material, centrifuge an aliquot of the supernatant or filter it through a syringe filter suitable for organic compounds. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Carefully take a known volume of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-MS or HPLC to determine the concentration of this compound.

-

-

Calculation:

-

Using the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of the compound at that temperature.

-

Express the solubility in appropriate units, such as mg/L or mol/L.

-

Visualizations

Experimental Workflow for Density Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the density of a liquid.

Caption: Workflow for liquid density determination.

References

- 1. 2,2,5,5-tetramethyl-3-hexyne [stenutz.eu]

- 3. This compound | C10H18 | CID 140241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. di-tert-butylacetylene [stenutz.eu]

- 5. 2,2,5,5-TETRAMETHYL-3-HEXYNE CAS#: 17530-24-4 [amp.chemicalbook.com]

- 6. Cas 17530-24-4,2,2,5,5-TETRAMETHYL-3-HEXYNE | lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 9. ck12.org [ck12.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. organicmystery.com [organicmystery.com]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Di-t-butylacetylene and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Di-t-butylacetylene, a sterically hindered alkyne of significant interest in various fields of chemical research. This document details its nomenclature, chemical and physical properties, synthesis protocols, and spectroscopic data, presented in a clear and accessible format for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

This compound is most systematically known by its IUPAC name, 2,2,5,5-tetramethylhex-3-yne . Due to its symmetrical structure featuring two tertiary butyl groups attached to an acetylene (B1199291) core, it is also commonly referred to by several other names. Understanding these synonyms is crucial for a comprehensive literature search and clear communication within the scientific community.

| Synonym | Reference |

| 2,2,5,5-Tetramethyl-3-hexyne | IUPAC Name |

| Di-tert-butylacetylene | Common Name |

| Di-tert-butylethyne | Common Name |

| 3-Hexyne, 2,2,5,5-tetramethyl- | CAS Index Name |

Physicochemical Properties

The unique structural characteristics of this compound, particularly its high degree of symmetry and steric bulk, impart distinct physical and chemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | |

| Molecular Weight | 138.25 g/mol | |

| Appearance | Colorless solid or liquid | |

| Melting Point | 11-13 °C | |

| Boiling Point | 112 °C at 760 mmHg | |

| Density | 0.712 g/cm³ | |

| Refractive Index | 1.4055 at 20 °C | |

| Solubility | Insoluble in water; Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound presents a challenge due to the steric hindrance imposed by the tertiary butyl groups. Traditional methods involving the alkylation of acetylide anions with tertiary alkyl halides are generally unsuccessful due to the prevalence of elimination reactions over substitution.[1] An effective method for the preparation of this compound is the oxidative coupling of tert-butylacetylene.

Experimental Protocol: Oxidative Coupling of tert-Butylacetylene

This protocol outlines a general procedure for the synthesis of this compound via the oxidative coupling of tert-butylacetylene, a method known to be effective for the formation of symmetrical alkynes.

Materials:

-

tert-Butylacetylene

-

Copper(I) chloride (CuCl)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Oxygen (or air)

-

Organic solvent (e.g., acetone, pyridine)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve tert-butylacetylene in the chosen organic solvent.

-

Add a catalytic amount of copper(I) chloride and ammonium chloride to the solution.

-

Bubble a slow stream of oxygen (or air) through the reaction mixture while stirring vigorously at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

Expected Yield: The yield of this reaction can vary depending on the specific conditions but is generally moderate to good.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques. The high symmetry of the molecule results in a simplified nuclear magnetic resonance (NMR) spectrum.

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | A single sharp peak is observed for the 18 equivalent protons of the two tert-butyl groups. The chemical shift is typically in the range of δ 1.2-1.3 ppm. |

| ¹³C NMR (CDCl₃) | Due to the symmetry, only two signals are expected: one for the quaternary carbons of the tert-butyl groups (around δ 28-30 ppm) and one for the acetylenic carbons (around δ 85-90 ppm). |

| Infrared (IR) | The characteristic C≡C stretching vibration is expected to be very weak or absent due to the symmetry of the molecule. The C-H stretching and bending vibrations of the methyl groups will be prominent around 2960 cm⁻¹ and 1365 cm⁻¹, respectively. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 138. The fragmentation pattern would likely show the loss of a tert-butyl group (m/z = 81) as a major fragment. |

Logical Relationships and Workflows

The following diagrams illustrate the conceptual relationships and a generalized workflow for the synthesis of this compound.

Caption: Conceptual relationship for the synthesis of this compound.

Caption: Generalized experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Stability and Reactivity of Di-t-butylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-t-butylacetylene (2,2,5,5-tetramethylhex-3-yne) is a symmetrically substituted alkyne characterized by significant steric hindrance imposed by the two bulky tert-butyl groups flanking the carbon-carbon triple bond. This steric shielding profoundly influences its stability and reactivity, rendering it a unique substrate in organic synthesis. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, summarizing key physical and thermodynamic properties, and exploring its behavior in various chemical transformations. Due to its sterically encumbered nature, this compound exhibits lower reactivity in many typical alkyne reactions, such as cycloadditions and hydrosilylations, often requiring harsh reaction conditions or specialized catalysts. This document details available experimental protocols and quantitative data to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, with the chemical formula C10H18, is a fascinating molecule for studying the impact of steric hindrance on chemical reactivity.[1] The two tert-butyl groups create a sterically congested environment around the linear acetylene (B1199291) core, significantly impacting its electronic properties and accessibility to reagents.[2] Understanding the stability and reactivity of this unique alkyne is crucial for its potential applications in the synthesis of complex molecules and as a probe for mechanistic studies. This guide aims to consolidate the available technical information on this compound, with a focus on its stability, synthesis, and participation in key organic reactions.

Stability of this compound

The stability of this compound is a direct consequence of its molecular structure. The steric repulsion between the two bulky tert-butyl groups leads to a degree of strain within the molecule. However, these groups also provide a protective shield for the triple bond, contributing to its thermal stability.

Thermodynamic and Physical Properties

A collection of key thermodynamic and physical properties of this compound is presented in Table 1. This data provides a quantitative basis for understanding the molecule's stability and physical behavior.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C10H18 | - | [1] |

| Molecular Weight | 138.25 | g/mol | [1][3] |

| CAS Number | 17530-24-4 | - | [1][4] |

| IUPAC Name | 2,2,5,5-tetramethylhex-3-yne | - | [1] |

| Enthalpy of Formation (ΔfH°gas) | 5.07 | kJ/mol | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 241.80 | kJ/mol | [3] |

| Ionization Energy | 8.98 - 9.19 | eV | [3][5] |

| C≡C Bond Length | 1.202 | Å |

Note: The C≡C bond length was determined from a crystal structure study and is slightly longer than that of unsubstituted acetylene, likely due to the steric strain imposed by the tert-butyl groups.

Thermal and Photochemical Stability

This compound exhibits considerable thermal stability. While specific decomposition temperatures are not widely reported, its high boiling point suggests it can withstand elevated temperatures.

Photochemically, this compound can be generated from the decomposition of other molecules. For instance, the UV irradiation of di-tert-butyldiphosphatetrahedrane results in its decomposition to P4 and this compound.[6][7] This indicates that the this compound molecule itself is stable under these photochemical conditions.

Synthesis of this compound

The synthesis of sterically hindered alkynes like this compound can be challenging. While a universally adopted, high-yield laboratory protocol is not readily found in the literature, a few synthetic approaches have been reported.

Synthesis via Photochemical and Catalytic Fragmentation

One reported method involves the photochemical and catalytic fragmentation of (1,2,3-Tri-tert-butyl-2-cyclopropene-1-yl)(dimethylphenylsilyl)diazomethane. This method, while effective for research purposes, involves a complex starting material and may not be suitable for large-scale synthesis.

Experimental Workflow for Synthesis via Fragmentation:

Caption: Synthesis of this compound via Fragmentation.

Synthesis from tert-Butyllithium

A more conventional approach involves the reaction of a suitable precursor with tert-butyllithium. While detailed experimental procedures are scarce, this method aligns with standard organometallic chemistry for the formation of carbon-carbon bonds.

Reactivity of this compound

The reactivity of this compound is dominated by the severe steric hindrance around the triple bond. This steric shielding significantly reduces its reactivity towards many reagents that readily react with less substituted alkynes.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are fundamental transformations for alkynes. However, the bulky tert-butyl groups in this compound make the approach of a diene to the alkyne highly unfavorable. There is a lack of published examples of successful cycloaddition reactions involving this compound under standard conditions, suggesting it is a very poor dienophile.

Logical Relationship for Cycloaddition Reactivity:

Caption: Steric Hindrance and Cycloaddition Reactivity.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a multiple bond, is another important reaction of alkynes. Similar to cycloadditions, the steric bulk of the tert-butyl groups in this compound is expected to significantly hinder the approach of the hydrosilylation catalyst and the silane. While general methods for the hydrosilylation of sterically hindered alkynes exist, often requiring specialized and highly active catalysts, specific examples with this compound are not readily found in the literature.[8] This suggests that this compound is also a challenging substrate for hydrosilylation.

Metal-Catalyzed Reactions

While this compound is unreactive in many common transformations, it has been shown to participate in certain metal-catalyzed reactions, particularly those involving C-H activation and annulation, although it is often cited as a sterically hindered alkyne that gives low to no yield in these reactions, highlighting its challenging nature.[9][10] These reactions typically require highly active catalysts that can overcome the steric barrier.

Reactions with Carbenes

The reaction of carbenes with alkynes can lead to the formation of cyclopropenes. The high reactivity of carbenes might allow them to react with the sterically hindered triple bond of this compound. However, specific experimental data on such reactions is limited.

Conclusion

This compound is a molecule where steric effects play a dominant role in defining its stability and reactivity. Its significant steric hindrance, originating from the two tert-butyl groups, makes it a relatively stable and unreactive alkyne in many common organic transformations. While this low reactivity can be a limitation, it also makes this compound an interesting substrate for developing highly active catalysts and for studying the limits of chemical reactivity. Further research into the synthesis and reactions of this unique molecule could provide valuable insights into the fundamental principles of organic chemistry and open up new avenues for the synthesis of highly congested molecular architectures. This guide provides a foundational understanding for researchers and professionals working with sterically hindered molecules.

References

- 1. This compound | C10H18 | CID 140241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. RU2238261C1 - Tert-butylacetylene production process - Google Patents [patents.google.com]

- 3. This compound (CAS 17530-24-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Structure and photochemistry of di-tert-butyldiphosphatetrahedrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodium(III)-Catalyzed Atroposelective Synthesis of Biaryls by C-H Activation and Intermolecular Coupling with Sterically Hindered Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Di-tert-butylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of di-tert-butylacetylene, also known as 2,2,5,5-tetramethyl-3-hexyne. Due to the high propensity of tertiary alkyl halides to undergo elimination reactions, a direct alkylation of tert-butylacetylene with a tert-butyl halide is generally not a feasible synthetic route. Therefore, this application note details a more robust and reliable method adapted from established organometallic procedures. The described protocol involves the reaction of a tert-butyl Grignard reagent with a suitable electrophile to construct the sterically hindered alkyne core.

Introduction

Di-tert-butylacetylene is a sterically hindered alkyne of interest in various fields of chemical research, including organometallic chemistry, materials science, and as a building block in the synthesis of complex molecules. The bulky tert-butyl groups flanking the acetylene (B1199291) moiety impart unique physical and chemical properties, such as high thermal stability and specific reactivity patterns. The synthesis of such a sterically encumbered molecule presents a significant challenge, as traditional SN2 reactions with tertiary substrates are prone to failure due to competing E2 elimination pathways. This protocol outlines a practical and effective method for the preparation of di-tert-butylacetylene, avoiding the pitfalls of direct alkylation.

Reaction Scheme

The overall transformation for a plausible synthetic route is presented below. This method relies on the nucleophilic addition of a tert-butyl Grignard reagent to a suitable electrophilic partner containing the core acetylene unit.

Application Notes and Protocols for the Synthesis of Di-tert-butylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of di-tert-butylacetylene, also known as 2,2,5,5-tetramethylhex-3-yne. The described methodology follows a robust two-step synthetic sequence commencing from the readily available starting material, pinacolone (B1678379). The protocol first details the conversion of pinacolone to an intermediate geminal dichloride, followed by a double dehydrohalogenation to yield the target alkyne. This method circumvents the challenges associated with direct alkylation of terminal alkynes with sterically hindered tertiary halides, which are prone to elimination side reactions. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.

Introduction

Di-tert-butylacetylene is a symmetrically disubstituted alkyne characterized by the presence of two bulky tert-butyl groups flanking the carbon-carbon triple bond. This significant steric hindrance imparts unique chemical and physical properties to the molecule, making it a valuable building block in various fields of chemical research, including organometallic chemistry, materials science, and as a sterically demanding ligand in catalysis. The synthesis of such sterically hindered alkynes can be challenging due to competing elimination reactions in traditional alkyne alkylation strategies. The protocol outlined herein provides a reliable method for the preparation of di-tert-butylacetylene in a laboratory setting.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈ | [1] |

| Molecular Weight | 138.25 g/mol | [1] |

| Appearance | Colorless liquid or solid | |

| Melting Point | 19-28 °C | [2] |

| Boiling Point | 113 °C | [2] |

| Density | 0.712 g/mL | [2] |

| Refractive Index (n_D) | 1.406 | [2] |

| ¹H NMR (CDCl₃) | δ 1.25 (s, 18H) | |

| ¹³C NMR (CDCl₃) | δ 85.7 (alkyne), 31.5 (quaternary C), 30.8 (CH₃) | [1] |

| CAS Number | 17530-24-4 | [2] |

Experimental Protocols

The synthesis of di-tert-butylacetylene is achieved through a two-step process starting from pinacolone. The first step involves the conversion of pinacolone to 2,2-dichloro-3,3-dimethylbutane (B105728), followed by a double dehydrohalogenation to afford the final product.

Step 1: Synthesis of 2,2-Dichloro-3,3-dimethylbutane from Pinacolone

This procedure involves the reaction of pinacolone with phosphorus pentachloride to replace the carbonyl oxygen with two chlorine atoms.

Materials:

-

Pinacolone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Place phosphorus pentachloride (1.1 equivalents) into the flask.

-

Cool the flask in an ice bath and slowly add pinacolone (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by TLC or GC-MS.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 2,2-dichloro-3,3-dimethylbutane can be purified by distillation.

Step 2: Synthesis of Di-tert-butylacetylene via Double Dehydrohalogenation

This step involves the elimination of two molecules of hydrogen chloride from 2,2-dichloro-3,3-dimethylbutane using a strong base to form the alkyne.

Materials:

-

2,2-Dichloro-3,3-dimethylbutane

-

Sodium amide (NaNH₂) or Potassium tert-butoxide (KOtBu)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or liquid ammonia (B1221849)

-

Inert gas (Argon or Nitrogen)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Extraction solvent (e.g., pentane)

-

Distillation apparatus

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (argon or nitrogen).

-

Place a strong base, such as sodium amide (at least 2.2 equivalents), in the flask.

-

Add an anhydrous solvent, such as DMSO. If using sodium amide, liquid ammonia can also be used as the solvent at low temperatures.

-

Slowly add the 2,2-dichloro-3,3-dimethylbutane (1.0 equivalent) to the stirred suspension of the base.

-

Heat the reaction mixture to a temperature appropriate for the chosen base and solvent system (e.g., for NaNH₂ in DMSO, the temperature may be moderately elevated) and stir for several hours. Monitor the reaction for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of water or ice.

-

Extract the product with a low-boiling organic solvent such as pentane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Filter and carefully remove the solvent by distillation.

-

The crude di-tert-butylacetylene can be purified by distillation or sublimation to yield the final product.

Mandatory Visualization

Caption: Workflow of Di-t-butylacetylene Synthesis.

References

Di-t-butylacetylene as a Ligand in Organometallic Chemistry: Application Notes and Protocols